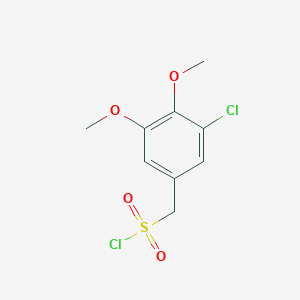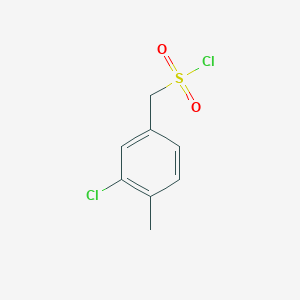![molecular formula C14H19NO5 B13322706 2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B13322706.png)
2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid is an organic compound that belongs to the class of amino acids derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a methoxy group on the pentanoic acid chain. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The general synthetic route includes:
Protection of the Amino Group: The amino group is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using methyl iodide and a base like potassium carbonate.
Formation of the Pentanoic Acid Chain: The pentanoic acid chain is formed through a series of reactions including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like hydrochloric acid or acetic anhydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protective group for amino acids.
Biology: The compound is used in the synthesis of peptides and proteins, serving as an intermediate in various biochemical reactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group protects the amino group, allowing selective reactions to occur at other functional sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid: Similar in structure but with a methyl group instead of a methoxy group.
2-{[(Benzyloxy)carbonyl]amino}propanoic acid: An alanine derivative with a shorter carbon chain.
2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid: Contains a chlorophenyl group, making it more hydrophobic.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid is unique due to the presence of both the benzyloxycarbonyl protective group and the methoxy group. This combination allows for specific and selective reactions, making it a valuable compound in organic synthesis and research.
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
4-methoxy-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-10(19-2)8-12(13(16)17)15-14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
GQFILMFJBTYQIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


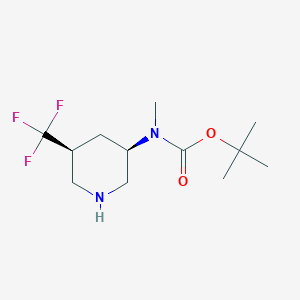
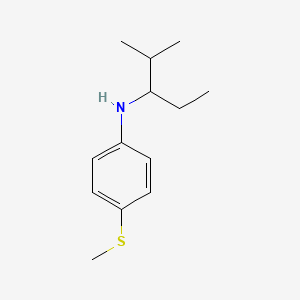
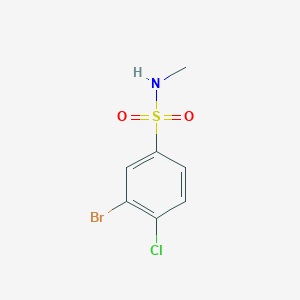
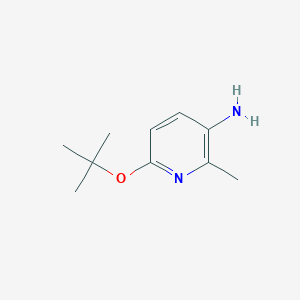
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid](/img/structure/B13322649.png)

![7-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B13322663.png)
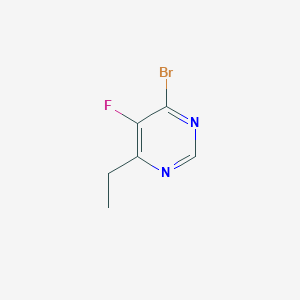
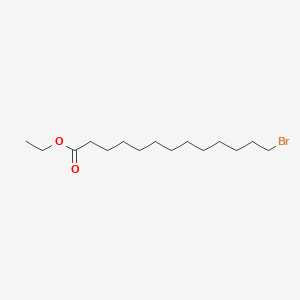
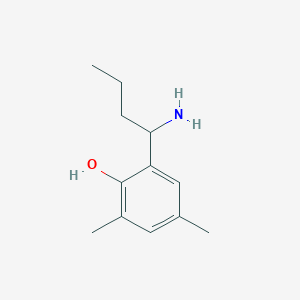
![2-tert-Butyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13322677.png)
![7-(Trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B13322680.png)
